molecular formula C13H17ClN6O2 B2933387 1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921084-82-4

1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2933387
CAS No.: 921084-82-4
M. Wt: 324.77
InChI Key: HKRXWMHYDBUJHG-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2-chloroethyl group and a tetrazole ring substituted with a 4-ethoxyphenyl moiety. This compound belongs to a class of bioactive molecules where urea and tetrazole functionalities are strategically combined to modulate physicochemical properties and biological activity.

Properties

IUPAC Name

1-(2-chloroethyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O2/c1-2-22-11-5-3-10(4-6-11)20-12(17-18-19-20)9-16-13(21)15-8-7-14/h3-6H,2,7-9H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRXWMHYDBUJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound featuring a tetrazole ring, a chlorinated ethyl group, and an ethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent alkylation with 2-chloroethyl isocyanate. The synthesis typically involves:

  • Formation of the Tetrazole Ring : Reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions.
  • Alkylation : The resulting tetrazole derivative is then alkylated with 2-chloroethyl isocyanate to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with nucleophilic sites on proteins and DNA. The chloroethyl group can form covalent bonds, leading to modifications that can disrupt normal cellular functions. The tetrazole ring may also participate in various biological pathways, enhancing the compound's overall activity.

Antitumor Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can destabilize microtubules, which are critical for cell division. A notable example includes a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols that demonstrated potent activity against various cancer cell lines (SGC-7901, A549, HeLa) by inhibiting tubulin polymerization .

Case Studies

  • Study on Metabolic Activation : A study on similar compounds revealed that they undergo metabolic activation in vivo, resulting in active metabolites that exert cytotoxic effects against cancer cells . This indicates that the biological activity of this compound may also depend on metabolic processes.
  • Structure-Activity Relationship (SAR) : An analysis of various substituted tetrazoles highlighted that specific substitutions enhance biological activity. For example, the presence of electron-donating groups on the phenyl ring was found to increase cytotoxicity . This suggests that modifications to the structure of this compound could further optimize its therapeutic potential.

Data Table: Biological Activity Overview

Activity Type Description Reference
Antitumor ActivityInhibits tubulin polymerization; effective against multiple cancer cell lines
Metabolic ActivationUndergoes metabolic processes leading to active cytotoxic metabolites
Structure ActivityElectron-donating groups enhance cytotoxicity

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several urea-tetrazole hybrids and chloroethyl-containing derivatives (Table 1). Key differences lie in substituents on the phenyl/tetrazole rings and the presence of alkylating groups.

Table 1: Structural and Physicochemical Properties of Comparable Compounds

Compound Name Substituent on Phenyl/Tetrazole Melting Point (°C) Yield (%) Key Functional Groups
1-(2-Chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (Target) 4-Ethoxyphenyl Not reported Not reported Urea, chloroethyl, tetrazole
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-Fluorophenyl 166–170 62 Urea, tetrazole
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 2-Chlorophenyl 253–255 90 Urea, tetrazole
1-(2-Chloroethyl)-3-[(2-methyl-4-aminopyridin-5-yl)methyl]urea 2-Methyl-4-aminopyridinyl Not reported High Urea, chloroethyl, pyridine
Step 10 Urea analogs (tetrazole-quinoline hybrids) Trifluoromethylphenyl Not reported Not reported Urea, tetrazole, quinoline

Key Observations :

Physicochemical Properties

  • Lipophilicity: The ethoxy group in the target compound likely increases octanol/water distribution coefficients compared to halogenated analogs. This property is critical for bioavailability, as seen in nitrosoureas where optimal solubility correlates with therapeutic efficacy .
  • Stability : Chloroethyl groups are prone to hydrolysis or alkylation reactions. However, without a nitroso group (as in nitrosoureas), the target compound may exhibit slower decomposition rates, reducing acute toxicity risks .

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